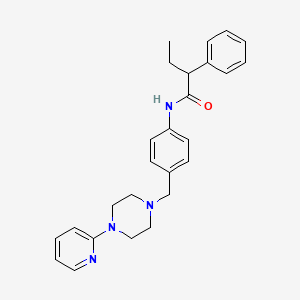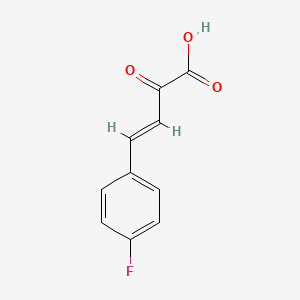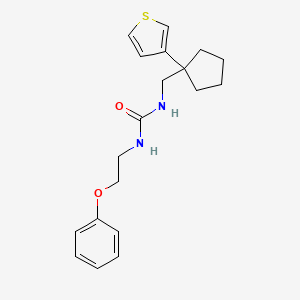![molecular formula C20H15ClFN5O2 B2500239 N-(3-fluorophényl)-2-(1-(3-chlorophényl)-4-méthyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acétamide CAS No. 941972-90-3](/img/structure/B2500239.png)
N-(3-fluorophényl)-2-(1-(3-chlorophényl)-4-méthyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H15ClFN5O2 and its molecular weight is 411.82. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche anticancéreuse
Ce composé a montré un potentiel dans la recherche anticancéreuse en raison de sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans la prolifération des cellules cancéreuses. Sa structure lui permet d'interagir avec les récepteurs des cellules cancéreuses, ce qui pourrait conduire à l'apoptose (mort cellulaire programmée) dans les cellules malignes .
Études anti-inflammatoires
La structure du composé suggère qu'il pourrait avoir des propriétés anti-inflammatoires. Les chercheurs explorent sa capacité à inhiber les médiateurs inflammatoires, ce qui pourrait le rendre utile dans le traitement des maladies inflammatoires chroniques telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin .
Agents neuroprotecteurs
Dans la recherche neuroprotectrice, ce composé est étudié pour son potentiel à protéger les neurones contre les dommages. Sa capacité à franchir la barrière hémato-encéphalique et à interagir avec les récepteurs neuronaux en fait un candidat pour le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson .
Activité antimicrobienne
Le composé est également étudié pour ses propriétés antimicrobiennes. Sa structure chimique unique pourrait lui permettre de perturber les parois cellulaires bactériennes ou d'inhiber des enzymes bactériennes essentielles, ce qui en fait un candidat potentiel pour le développement de nouveaux antibiotiques .
Recherche cardiovasculaire
Dans la recherche cardiovasculaire, ce composé est étudié pour ses effets potentiels sur la santé cardiaque. Les chercheurs examinent sa capacité à moduler la pression artérielle et la fréquence cardiaque, ce qui pourrait conduire à de nouveaux traitements de l'hypertension et d'autres affections cardiovasculaires .
Propriétés antioxydantes
Les propriétés antioxydantes potentielles du composé sont intéressantes dans la recherche axée sur la réduction du stress oxydatif. En neutralisant les radicaux libres, il pourrait contribuer à prévenir ou à traiter les maladies associées aux dommages oxydatifs, telles que certains cancers et les maladies cardiovasculaires.
Ces applications mettent en évidence la polyvalence et le potentiel du composé dans divers domaines de la recherche scientifique. Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à nous le demander !
Mécanisme D'action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1, inhibiting its kinase activity. This prevents the downstream signaling of necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can potentially control the progression of inflammatory diseases.
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis signaling pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cell lysis. By inhibiting RIPK1, the compound prevents the initiation of this pathway, thereby preventing cell death and reducing inflammation.
Result of Action
The inhibition of RIPK1 by the compound results in the suppression of necroptosis . This can lead to a decrease in inflammation and cell death, which may be beneficial in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c1-12-17-10-23-27(16-7-2-4-13(21)8-16)19(17)20(29)26(25-12)11-18(28)24-15-6-3-5-14(22)9-15/h2-10H,11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPURUPXFTMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid](/img/structure/B2500156.png)
![4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)
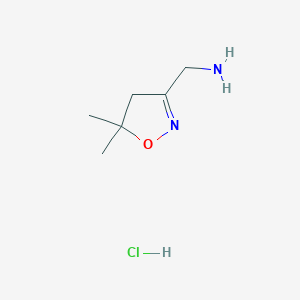
![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide](/img/structure/B2500162.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)
![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)
![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)
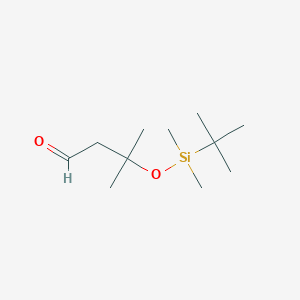
![2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2500169.png)

![N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2500172.png)
